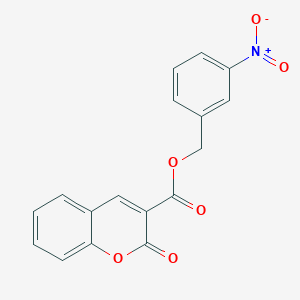![molecular formula C16H18O5 B5878324 methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as MDOM, is a synthetic compound that belongs to the family of substituted cathinones. It is a psychoactive substance that has gained popularity among recreational drug users due to its euphoric and stimulating effects. However,
Mecanismo De Acción
Methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate acts as a monoamine releaser, meaning that it increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine from their respective neurons. This results in an increase in synaptic concentrations of these neurotransmitters, leading to the characteristic euphoric and stimulating effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to induce hyperthermia, tachycardia, and hypertension in animal studies. It also has been shown to increase locomotor activity and induce conditioned place preference, indicating its potential for abuse and addiction. In addition, this compound has been found to have neurotoxic effects on serotonin-producing neurons in the brain, similar to other substituted cathinones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on neurotransmitter release can be easily measured using neurochemical assays. However, its potential for abuse and addiction makes it difficult to use in behavioral studies, and its neurotoxic effects on serotonin-producing neurons limit its potential for therapeutic applications.
Direcciones Futuras
Future research on methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate should focus on understanding its long-term effects on the brain and behavior, as well as its potential for therapeutic applications. Studies should also investigate the potential for developing analogs of this compound that have fewer adverse effects while maintaining its therapeutic potential. Finally, research should focus on developing novel neurochemical assays to better understand the mechanism of action of this compound and other substituted cathinones.
Conclusion
In conclusion, this compound is a synthetic compound that has gained popularity among recreational drug users due to its euphoric and stimulating effects. However, its scientific research application has focused on understanding its mechanism of action, its effects on the brain and behavior, and its potential for therapeutic applications. Future research should focus on understanding its long-term effects, developing analogs with fewer adverse effects, and developing novel neurochemical assays to better understand its mechanism of action.
Métodos De Síntesis
Methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized by reacting ethyl 3-oxobutanoate with 3-ethyl-4-methyl-2-oxo-2H-chromene-7-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then methylated using methyl iodide to yield this compound. The synthesis of this compound is relatively straightforward, and the compound can be produced in large quantities for research purposes.
Aplicaciones Científicas De Investigación
Methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied extensively in the field of neuroscience and pharmacology due to its structural similarity to other psychoactive substances such as MDMA and cathinones. Research has focused on understanding its mechanism of action and its effects on the brain and behavior.
Propiedades
IUPAC Name |
methyl 2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-5-11-9(2)12-6-7-13(20-8-14(17)19-4)10(3)15(12)21-16(11)18/h6-7H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOATAJMKZHZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)





![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)


![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoic acid](/img/structure/B5878337.png)